1,4-Oxathiane-2-carbonitrile
Overview
Description
1,4-Oxathiane-2-carbonitrile is a heterocyclic compound with the chemical formula C5H7NOS. It belongs to the family of cyclic thionocarbonates and is commonly used as a versatile building block in organic synthesis
Mechanism of Action
Target of Action
1,4-oxathianes are known to be precursors and core structures of industrial chemicals ranging from pharmaceuticals to fungicides .
Mode of Action
It’s known that 1,4-oxathianes are typically formed via multi-step sequential synthesis or one-pot multicomponent reactions . The reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds is reported to be a useful and straightforward method for the regioselective and atom-economical synthesis of 1,4-oxathiane derivatives .
Biochemical Pathways
The synthesis of 1,4-oxathianes often involves ring-opening reactions of epoxides , which could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
1,4-oxathiins, a related class of compounds, are valued for a breadth of bioactivities and are known commercial fungicides . This suggests that 1,4-Oxathiane-2-carbonitrile could potentially have similar effects.
Action Environment
The synthesis of 1,4-oxathiane derivatives has been reported to be sensitive to base conditions , suggesting that the pH of the environment could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Oxathiane-2-carbonitrile can be synthesized through several methods, including cyclization reactions of appropriate precursors. One common approach involves the cyclization of 1,4-dichlorobutane-2-one with potassium cyanide in the presence of a suitable base. The reaction conditions typically require heating under reflux to facilitate the formation of the oxathiane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Oxathiane-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines. The reactions are often performed in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
1,4-Oxathiane-2-carbonitrile has found applications in several scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules.
Chemistry: The compound is used as a versatile intermediate in organic synthesis, enabling the construction of diverse molecular frameworks.
Biology: Research has explored the potential biological activity of this compound derivatives, investigating their effects on various biological targets.
Medicine: The compound's derivatives have been studied for their potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: this compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Comparison with Similar Compounds
1,4-Oxathiane-2-thiol
1,4-Oxathiane-2-ol
1,4-Dichlorobutane-2-one
Properties
IUPAC Name |
1,4-oxathiane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c6-3-5-4-8-2-1-7-5/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLXDKYBSOEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376105-87-1 | |
Record name | 1,4-oxathiane-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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